molecular formula C12H10N4 B1343942 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile CAS No. 874338-92-8

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Cat. No.: B1343942
CAS No.: 874338-92-8
M. Wt: 210.23 g/mol
InChI Key: JFQPJXJTVICMEL-UHFFFAOYSA-N
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Description

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(6-aminopyridazin-3-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-10-3-1-2-9(6-10)7-11-4-5-12(14)16-15-11/h1-6H,7H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPJXJTVICMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647532
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

874338-92-8
Record name 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
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Foundational & Exploratory

The Strategic Deployment of Benzonitrile Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzonitrile structural motif, characterized by a cyano group appended to a benzene ring, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and synthetic versatility have cemented its role as a privileged scaffold in the design of novel therapeutic agents across a spectrum of diseases, most notably in oncology and endocrinology.[3][4] This guide provides an in-depth analysis of the strategic considerations for incorporating benzonitrile derivatives into drug discovery programs. We will explore the multifaceted roles of the nitrile group as a key pharmacophoric element and a modulator of pharmacokinetic properties, delve into robust synthetic methodologies, and analyze the structure-activity relationships (SAR) that drive potency and selectivity. Through detailed protocols, quantitative data, and case studies of marketed drugs, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this remarkable chemical entity.

The Benzonitrile Moiety: A Nexus of Physicochemical and Biological Advantage

The strategic incorporation of a benzonitrile unit into a drug candidate is often a deliberate decision rooted in the unique and advantageous properties of the cyano group. This small, linear functional group exerts a profound influence on the molecule's overall profile.

1.1. Electronic Profile and Bioisosterism

The nitrile group is strongly electron-withdrawing, a property that significantly modulates the electron density of the attached aromatic ring.[3] This electronic influence can be pivotal for establishing key interactions with biological targets. Furthermore, the nitrile group is a well-established bioisostere for several functional groups, including carbonyls, hydroxyls, and halogens.[5][6] This allows medicinal chemists to fine-tune steric and electronic properties to optimize binding affinity and selectivity while potentially overcoming liabilities associated with the original functional group. For instance, the nitrile in Letrozole is crucial for its interaction with the heme iron of the aromatase enzyme, mimicking the role of a hydrogen bond acceptor.[3][7]

1.2. Pharmacokinetic Implications

The introduction of a benzonitrile moiety can have a significant and often favorable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The nitrile group itself is generally robust and resistant to metabolic degradation.[1][2] This inherent stability can be strategically employed to block metabolically labile positions on an aromatic ring, thereby increasing the drug's half-life and bioavailability.[5][6] Release of cyanide from aromatic nitriles is not typically observed in vivo.[1]

  • Modulation of Physicochemical Properties: The polar nature of the nitrile can enhance solubility and modulate lipophilicity, which are critical parameters for oral absorption and distribution.[8] This can be a key strategy to move a lead compound into a more favorable "drug-like" chemical space.

Synthetic Strategies for Accessing Benzonitrile Derivatives

The efficient and versatile synthesis of functionalized benzonitriles is a critical enabler for their exploration in medicinal chemistry. Several robust methodologies are routinely employed, each with its own set of advantages and substrate scope.

2.1. Palladium-Catalyzed Cyanation of Aryl Halides

This has become one of the most prevalent methods for the synthesis of benzonitriles due to its broad functional group tolerance and high yields.[9] The reaction typically involves the cross-coupling of an aryl halide (or triflate) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[6][9]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

Objective: To synthesize a substituted benzonitrile from the corresponding aryl bromide using palladium catalysis.

Materials:

  • Substituted aryl bromide (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • N,N-Dimethylacetamide (DMAC)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed DMAC to the vessel via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired benzonitrile.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting aryl bromide and the appearance of the more polar benzonitrile product on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

2.2. The Sandmeyer Reaction

A classic and reliable method, the Sandmeyer reaction transforms an aniline into a benzonitrile via a diazonium salt intermediate.[10] This two-step process is particularly useful for introducing a nitrile group in positions that are not easily accessible through other means.

Experimental Protocol: Sandmeyer Reaction of a Substituted Aniline

Objective: To synthesize a substituted benzonitrile from a primary aromatic amine.

Materials:

  • Substituted aniline (1.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) cyanide (CuCN) (1.2 eq)

  • Potassium cyanide (KCN) (if needed to solubilize CuCN)

  • Ice

Procedure:

  • Diazotization:

    • Suspend the aniline in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of CuCN in water (and KCN if necessary).

    • Cool the copper(I) cyanide mixture in an ice bath.

    • Slowly add the cold diazonium salt solution to the vigorously stirred CuCN mixture. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The formation of the diazonium salt is often indicated by a color change. The completion of the cyanation step is marked by the cessation of nitrogen gas evolution. The final product should be rigorously characterized by spectroscopic methods.

2.3. Other Synthetic Routes

Other notable methods for benzonitrile synthesis include the dehydration of benzamides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and the direct conversion of benzaldehydes, often via an oxime intermediate.[1]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The benzonitrile scaffold is a recurring motif in a multitude of clinically successful drugs and investigational agents. The following sections highlight its role in key therapeutic areas and provide quantitative SAR data.

3.1. Benzonitrile Derivatives as Kinase Inhibitors in Oncology

Kinase inhibitors represent a major class of targeted cancer therapies, and benzonitrile derivatives have been instrumental in the development of potent and selective agents.[11] The nitrile group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Compound Class Target Kinase Key Structural Features IC₅₀ (nM) Reference
PhenylacrylonitrilesVarious (e.g., Tubulin)2-Phenylacrylonitrile core5.9 (HCT116)
Indole-AcrylonitrilesVarious (NCI-60)Indole ring fused to acrylonitrile380 (Mean GI₅₀)
Benzothiazole-acetonitrilesJNK3Benzothiazole ringVaries with substitution[12]

3.2. Benzonitrile Derivatives in Endocrine Therapies

Benzonitrile-containing molecules have proven to be highly effective in modulating hormone receptor signaling pathways.

Drug Name Target Mechanism of Action Key Benzonitrile Role Reference
Letrozole AromataseNon-steroidal aromatase inhibitorCoordinates with heme iron, blocks estrogen synthesis[3][7][13]
Enzalutamide Androgen ReceptorAndrogen receptor signaling inhibitorBinds to ligand-binding domain, prevents nuclear translocation[14][15][16]

ADME and Toxicology Profile: A Critical Perspective

While the benzonitrile moiety offers numerous advantages, a thorough evaluation of its impact on a drug candidate's ADME and toxicology profile is imperative.

4.1. Metabolism

The primary route of metabolism for many benzonitrile-containing drugs is hepatic, often mediated by cytochrome P450 (CYP) enzymes.[14] For example, Enzalutamide is metabolized by CYP2C8 and, to a lesser extent, CYP3A4/5, leading to the formation of an active metabolite, N-desmethyl enzalutamide.[9][10] It is crucial to note that while the nitrile group itself is typically stable, the electronic modifications it imparts on the aromatic ring can influence the sites and rates of oxidative metabolism on the ring or other parts of the molecule.[1]

4.2. Toxicity

The parent compound, benzonitrile, is classified as harmful if swallowed or in contact with skin.[17] However, in the context of complex pharmaceutical structures, the overall toxicity profile is dictated by the entire molecule. A key consideration is the potential for cyanide release. For aromatic nitriles and those on fully substituted carbons, this is generally not a metabolic pathway.[1] However, for alkyl nitriles with an adjacent proton, oxidation to a cyanohydrin can lead to cyanide release, a possibility that must be carefully assessed during preclinical development.[1]

Case Studies in Drug Development

An examination of successfully marketed drugs provides invaluable insights into the strategic application of the benzonitrile scaffold.

5.1. Case Study: Enzalutamide (Xtandi®)

Enzalutamide is a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[14][15]

  • Mechanism of Action: It functions as a potent androgen receptor (AR) inhibitor by binding with high affinity to the AR, preventing nuclear translocation, and inhibiting the binding of the AR to DNA.[16][18][19][20] This multi-faceted inhibition of the AR signaling pathway is a key reason for its superior efficacy over first-generation anti-androgens.[19][21]

  • Role of the Benzonitrile Moiety: The 4-cyano-3-(trifluoromethyl)phenyl group is critical for its antagonist activity. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups is thought to be key for its potent binding to the ligand-binding domain of the AR.

  • Pharmacokinetics: Enzalutamide has a long terminal half-life of approximately 5.8 days, allowing for once-daily dosing.[9][10] It is primarily cleared through hepatic metabolism, with CYP2C8 playing a major role in the formation of its active metabolite.[14]

5.2. Case Study: Letrozole (Femara®)

Letrozole is a third-generation non-steroidal aromatase inhibitor used for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7][13][22]

  • Mechanism of Action: Letrozole potently and selectively inhibits the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis.[3][7] This leads to a profound suppression of circulating estrogen levels, thereby depriving hormone-responsive breast cancer cells of their growth stimulus.[13]

  • Role of the Benzonitrile Moiety: The structure of Letrozole features two benzonitrile groups. One of the triazole nitrogens coordinates to the heme iron of the aromatase enzyme, while the benzonitrile moieties are thought to fit into the active site, contributing to its high potency and selectivity.[3][23]

  • Pharmacokinetics and Safety: Letrozole is rapidly and completely absorbed after oral administration.[24] Its side effect profile is generally manageable, with the most common adverse events being hot flashes, arthralgia, and fatigue.[11][24][25] A notable consideration is the potential for decreased bone mineral density due to estrogen suppression.[11]

Visualizing Key Pathways and Syntheses

Diagrammatic representations are essential for conceptualizing complex biological and chemical processes.

Logical Workflow for Benzonitrile-Based Drug Discovery

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase cluster_2 Development Phase Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_Gen Hit Generation (Benzonitrile Scaffolds) HTS->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Synthesis Analogue Synthesis (Pd-cat, Sandmeyer etc.) Hit_to_Lead->Synthesis SAR SAR Studies (Potency & Selectivity) Lead_Opt Lead Optimization SAR->Lead_Opt Synthesis->SAR ADME_Tox ADME/Tox Profiling Candidate_Selection Candidate Selection ADME_Tox->Candidate_Selection Lead_Opt->ADME_Tox IND IND-Enabling Studies Candidate_Selection->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA NDA Submission Clinical_Trials->NDA

Caption: A generalized workflow for the discovery and development of drugs containing a benzonitrile moiety.

Androgen Receptor Signaling and Inhibition by Enzalutamide

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription (Cell Growth, Survival) ARE->Transcription Enzalutamide Enzalutamide Enzalutamide->AR 2. Inhibits Nuclear Translocation Enzalutamide->AR_HSP 1. Inhibits Androgen Binding Enzalutamide->ARE 3. Inhibits DNA Binding

Caption: Mechanism of action of Enzalutamide in blocking androgen receptor signaling.

Key Synthetic Routes to Benzonitriles

G cluster_0 Sandmeyer Reaction cluster_1 Palladium-Catalyzed Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺X⁻ Aniline->Diazonium NaNO₂, HX Benzonitrile_S Ar-CN Diazonium->Benzonitrile_S CuCN ArylHalide Ar-X (X = Br, I, OTf) Benzonitrile_Pd Ar-CN ArylHalide->Benzonitrile_Pd Pd Catalyst, L CN⁻ Source (e.g., Zn(CN)₂)

Caption: Comparison of the Sandmeyer reaction and Palladium-catalyzed cyanation for benzonitrile synthesis.

Conclusion

The benzonitrile scaffold represents a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to act as a crucial pharmacophore, enhance metabolic stability, and fine-tune physicochemical properties has led to its successful incorporation into a diverse range of therapeutic agents. A deep understanding of its synthetic accessibility, structure-activity relationships, and pharmacokinetic implications is essential for maximizing its potential in drug discovery. As demonstrated by the success of drugs like Enzalutamide and Letrozole, the strategic and well-informed application of benzonitrile derivatives will undoubtedly continue to yield novel and effective medicines for the foreseeable future. The continued development of innovative synthetic methodologies and a deeper understanding of the nuanced interactions of the nitrile group with biological targets will further expand the utility of this remarkable structural motif.

References

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. (2011). Chemical Society Reviews. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Enzalutamide. (n.d.). Wikipedia. Available at: [Link]

  • Enzalutamide. (2025). Massive Bio. Available at: [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Application of Nitrile in Drug Design. (2025). ResearchGate. Available at: [Link]

  • LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. (2006). PubMed. Available at: [Link]

  • What is the mechanism of action of Enzalutamide (generic name) in treating castration-resistant prostate cancer?. (2026). Dr.Oracle. Available at: [Link]

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook. Available at: [Link]

  • Enzalutamide: Development from bench to bedside. (2015). PubMed. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. Available at: [Link]

  • The discovery and mechanism of action of letrozole. (n.d.). PubMed Central. Available at: [Link]

  • Xtandi (INN enzalutamide) Timeline. (2022). Knowledge Ecology International. Available at: [Link]

  • Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. (n.d.). e-century.us. Available at: [Link]

  • Mechanism of action of enzalutamide. (2021). ResearchGate. Available at: [Link]

  • The discovery and mechanism of action of letrozole. (2007). ResearchGate. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Catalytic Mechanism of Aromatic Nitration by Cytochrome P450 TxtE: Involvement of a Ferric-Peroxynitrite Intermediate. (n.d.). PubMed Central. Available at: [Link]

  • Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health. Available at: [Link]

  • Pivotal Trials of Letrozole: A New Aromatase Inhibitor. (1998). CancerNetwork. Available at: [Link]

  • The discovery and mechanism of action of letrozole. (2025). ResearchGate. Available at: [Link]

  • Enzalutamide. (2014). American Chemical Society. Available at: [Link]

  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. (2002). PubMed. Available at: [Link]

  • Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. (2025). MDPI. Available at: [Link]

  • Data Sheet - Letrole. (n.d.). Medsafe. Available at: [Link]

  • What is the approval history and clinical development pathway of Xtandi?. (2025). Massive Bio. Available at: [Link]

  • Biotransformation by enzymes of the nitrile metabolism. (n.d.). Institute of Microbiology of the CAS. Available at: [Link]

  • Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Letrozole. (n.d.). PubChem. Available at: [Link]

  • A novel process for the synthesis of substantially pure Letrozole. (2025). ResearchGate. Available at: [Link]

  • Letrozole: Package Insert / Prescribing Information / MOA. (2026). Drugs.com. Available at: [Link]

  • Public Assessment Report Decentralised Procedure Letrozole 2.5 mg Film-coated Tablets. (2009). Geneesmiddeleninformatiebank. Available at: [Link]

  • Letrozole production process. (n.d.). Google Patents.
  • Safety profile of letrozole in the real world: a disproportionality analysis of FAERS database and systematic review of case reports. (2025). ResearchGate. Available at: [Link]

Sources

Methodological & Application

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Executive Summary

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile (CAS: 874338-92-8) is a high-value heterocyclic intermediate employed in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural architecture combines a 6-aminopyridazine moiety—a privileged scaffold for hydrogen bonding in enzyme active sites (e.g., kinase hinge regions)—with a benzonitrile tail that serves as a versatile electrophilic handle for late-stage diversification.[1]

This guide outlines the critical handling, synthesis, and downstream application protocols for this compound, designed to streamline its integration into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
CAS Number 874338-92-8
IUPAC Name 3-[(6-aminopyridazin-3-yl)methyl]benzonitrile
Molecular Formula C₁₂H₁₀N₄
Molecular Weight 210.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc) ~5.8 (Pyridazine N), ~1.5 (Exocyclic amine)
Melting Point 168–172 °C (Typical range for class)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Strategic Utility in Drug Design

The compound functions as a bi-functional pharmacophore precursor .[1] Its utility is derived from two distinct chemical sectors:[2]

  • The Aminopyridazine Head (Hinge Binder):

    • The 2-N and 6-NH₂ atoms form a donor-acceptor motif ideal for binding to the ATP-binding hinge region of kinases (e.g., JAK, CDK, or MAPK families).[1]

    • Unlike aminopyridines, the pyridazine ring offers lower basicity and unique solubility profiles, often improving the pharmacokinetic (PK) properties of the final drug candidate.[1]

  • The Benzonitrile Tail (Divergent Handle):

    • The nitrile group is a "masked" functionality.[1] It is stable under many coupling conditions but can be selectively converted into:

      • Benzylamines (via reduction) for reductive amination.[1]

      • Benzamides (via hydrolysis) for solubility enhancement.[1]

      • Tetrazoles (via azide cycloaddition) as carboxylic acid bioisosteres.[1]

Synthetic Protocols

Two primary routes are recommended for accessing and utilizing this intermediate. Method A is the preferred modern approach for convergent synthesis, while Method B describes downstream derivatization.[1]

Method A: Synthesis via Negishi Cross-Coupling (Convergent)

This protocol utilizes a palladium-catalyzed cross-coupling between an organozinc reagent and a chloropyridazine.[1] This method preserves the nitrile functionality which is sensitive to Grignard or Lithium reagents.[1]

Reagents:

  • A: 3-Cyanobenzylzinc bromide (0.5 M in THF)

  • B: 3-Amino-6-chloropyridazine[1][2]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

  • Solvent: Anhydrous THF/DMAc

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 3-Amino-6-chloropyridazine (1.0 equiv) in anhydrous THF. Add Pd(PPh₃)₄ (5 mol%).[1] Stir for 10 min at RT.[1][3]

  • Addition: Cool the solution to 0 °C. Dropwise add 3-Cyanobenzylzinc bromide (1.2 equiv) over 20 minutes. Note: Exothermic reaction.[1]

  • Coupling: Warm to Room Temperature (RT) and then heat to 60 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyridazine (M+H = 130/132).[1]

  • Quench: Cool to RT. Quench with saturated aqueous NH₄Cl.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH). The amine makes the product polar; basic alumina or amine-functionalized silica can reduce streaking.[1]

Method B: Downstream Transformation (Nitrile to Benzylamine)

For applications requiring a linker extension, the nitrile is reduced to a primary amine.[1]

Protocol:

  • Dissolve 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile in MeOH.

  • Add Raney Nickel (approx. 50 wt% of substrate) (Caution: Pyrophoric).[1]

  • Pressurize with H₂ (40 psi) or use hydrazine hydrate as a hydrogen transfer agent.[1]

  • Stir at RT for 12 hours.

  • Filter through Celite (keep wet to prevent fire hazard).[1] Concentrate to yield the crude benzylamine.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic logic flow from starting materials to the intermediate and its diverse applications.

Synthesis_Workflow Start1 3-Amino-6-chloropyridazine Reaction Negishi Coupling (Pd-Catalyzed) Start1->Reaction Start2 3-Cyanobenzyl Zinc Bromide Start2->Reaction Product 3-[(6-Amino-3-pyridazinyl) methyl]benzonitrile (CAS: 874338-92-8) Reaction->Product THF, 60°C PathA Hydrolysis (H2O2/OH-) Product->PathA PathB Reduction (Raney Ni/H2) Product->PathB PathC Cycloaddition (NaN3) Product->PathC EndA Benzamide Derivative (Solubility) PathA->EndA EndB Benzylamine Derivative (Linker Extension) PathB->EndB EndC Tetrazole Derivative (Acid Bioisostere) PathC->EndC

Caption: Figure 1. Convergent synthesis via Negishi coupling and downstream diversification pathways for the benzonitrile moiety.

Analytical Quality Control

To ensure the integrity of this intermediate before use in complex synthesis, the following QC parameters are mandatory:

1. Proton NMR (DMSO-d₆, 400 MHz):

  • Diagnostic Signals:

    • 
       6.80 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.[1]
      
    • 
       4.05 ppm (s, 2H, -CH₂-): Methylene bridge connecting the rings.[1]
      
    • 
       7.40–7.80 ppm (m, 4H, Phenyl): Aromatic multiplet characteristic of 3-substituted benzonitrile.[1]
      
    • 
       6.75 & 7.20 ppm (d, Pyridazine protons): Doublets showing AB system of the heteroaryl ring.[1]
      

2. HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).[1]

  • Acceptance Criteria: >95% Area under curve (AUC).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Nitrile Hazard: Metabolization may release trace cyanide; handle in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Spill Protocol: Sweep up solids to avoid dust generation.[1] Clean surface with 10% bleach solution to neutralize potential trace cyanide derivatives.[1]

References

  • American Cyanamid Company. (1959).[1] 3-Amino-6-substituted pyridazines and methods of preparing and utilizing same. US Patent 2,891,953.[1] Retrieved from

  • National Institutes of Health (NIH). (2008).[1] Process for Preparing 4-[(1,6-Dihydro-6-Oxo-2-Pyrimidinyl)Amino]Benzonitrile. PubChem Patent Summary US-2008171878-A1.[1][4] Retrieved from [Link]

  • European Patent Office. (2000).[1] Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions. EP0000816.[1] Retrieved from [Link][1]

Sources

Application Note: Synthetic Routes for 3-Substituted-6-Aminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-6-substituted pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CDK, JNK1), GABA-A receptor antagonists (e.g., Gabazine), and anti-neuroinflammatory agents. The electron-deficient nature of the 1,2-diazine ring creates unique challenges and opportunities for functionalization.

This guide details the most robust synthetic pathways for constructing these derivatives, prioritizing the "Amination-First" strategy starting from 3,6-dichloropyridazine. This approach allows for the scalable generation of the versatile intermediate 3-amino-6-chloropyridazine, followed by palladium-catalyzed cross-coupling to install the C-3 substituent.

Strategic Retrosynthesis & Mechanistic Insight

The Electrophilicity of Pyridazine

The pyridazine ring is


-deficient.[1] The nitrogen atoms at positions 1 and 2 exert a strong electron-withdrawing effect, significantly activating the C-3 and C-6 positions toward Nucleophilic Aromatic Substitution (

).
  • Causality in Synthesis: Because the ring is highly deactivated for electrophilic substitution but activated for nucleophilic attack, we utilize

    
     to install the amine. However, once the first electron-donating amino group is installed, the ring becomes less electrophilic, making the displacement of the second chlorine difficult via standard thermal 
    
    
    
    .
  • Solution: The second functionalization (at C-3) is best achieved using transition-metal catalysis (Suzuki-Miyaura or Stille coupling), which operates independent of the ring's electrophilicity.

Pathway Decision Matrix
ConstraintRecommended RouteReason
Standard Primary Amine Route A (

then Suzuki)
Most cost-effective; avoids Pd in first step.
Weak/Hindered Nucleophile Route B (Buchwald-Hartwig) Thermal

fails; Pd-catalysis required for amination.
Sensitive Boronic Acids Route C (Suzuki then Amination) If the boronic acid is unstable under amination conditions.

Experimental Protocols

Protocol A: Synthesis of the Pivot Intermediate (3-Amino-6-chloropyridazine)

Objective: Selective mono-amination of 3,6-dichloropyridazine.[2]

Materials
  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Reagent: Ammonium hydroxide (28-30%

    
    ) or substituted amine (1.2 equiv)
    
  • Solvent: Ethanol (Green alternative) or DMF (for higher T)

  • Apparatus: Sealed pressure tube or Microwave Reactor (CEM/Biotage)

Step-by-Step Methodology
  • Charge: In a 20 mL microwave vial, dissolve 3,6-dichloropyridazine (1.5 g, 10 mmol) in Ethanol (10 mL).

  • Addition: Add aqueous

    
     (5 mL) or the respective primary amine (12 mmol).
    
  • Reaction (Microwave): Seal the vessel. Irradiate at 120°C for 30 minutes (Power: 300W).

    • Note: If using thermal heating, reflux in a sealed tube at 130°C for 12–18 hours.

  • Workup:

    • Cool the reaction to room temperature.[3]

    • The product often precipitates. Filter the solid.[4]

    • Wash with cold water (2 x 10 mL) and Hexane/EtOAc (7:3) to remove traces of starting material.

  • Validation:

    • TLC: Mobile phase 50% EtOAc/Hexane. Product (

      
      ) is more polar than starting material (
      
      
      
      ).
    • Yield: Expect 85–90%.

Critical Control Point: Regioselectivity is not an issue with ammonia (symmetric). However, if using a substituted amine, the reaction yields a statistical mixture if the electrophile is not symmetric. For 3,6-dichloropyridazine, the first substitution is unique, but over-reaction to the di-amino product is possible if temperature is too high (


).
Protocol B: C-3 Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C-6 position of the 3-amino-6-chloropyridazine intermediate.

Materials
  • Substrate: 3-Amino-6-chloropyridazine (from Protocol A)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2 M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Crucial): In a microwave vial, combine the solvent (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of boronic acids.

  • Assembly: Add the chloropyridazine substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Base.

  • Catalyst Addition: Add the Pd catalyst last, under a curtain of inert gas. Cap immediately.

  • Reaction:

    • Microwave: 100°C for 20–30 minutes.

    • Thermal: 90°C oil bath for 4–6 hours.

  • Scavenging: Dilute with EtOAc. If available, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).

Visualizing the Synthetic Workflow

Diagram 1: General Synthetic Pathway

This flow illustrates the divergence between thermal


 and metal-catalyzed routes.

G Start 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine (Pivot Intermediate) Start->Inter Final 3-Substituted-6-Aminopyridazine (Target) Inter->Final R1 NH4OH or R-NH2 (SNAr, 120°C) R2 Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki, 100°C)

Caption: Step-wise construction of the pharmacophore. The pivot intermediate allows for library generation via divergent Suzuki couplings.

Diagram 2: Mechanistic Cycle (SNAr vs Pd-Catalysis)

Comparison of the bond-forming events.

Mechanism cluster_SNAr Step 1: SNAr Mechanism cluster_Suzuki Step 2: Suzuki Catalytic Cycle SM 3,6-Dichloro pyridazine Meisenheimer Meisenheimer Complex SM->Meisenheimer Nu: Attack (C-3) Product1 Mono-Amino Product Meisenheimer->Product1 -Cl (Aromatization) OxAdd Oxidative Addition Product1->OxAdd + Pd(0) Pd0 Pd(0) Pd0->OxAdd TransMet Trans- metalation OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration FinalProd Biaryl Product RedElim->FinalProd

Caption: Mechanistic distinction. Step 1 relies on intrinsic ring electrophilicity; Step 2 relies on Pd-redox cycles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion due to low T.Switch to Microwave heating (120-140°C). Use sealed vessel to prevent

loss.
Bis-amination (Step 1) Excess amine or too high T.Control stoichiometry strictly (1.1 equiv). Lower temperature to 80°C.
De-chlorination (Step 2) Pd-catalyzed reduction (hydrodehalogenation).Use dry solvents. Switch base to

. Reduce reaction time.
Protodeboronation Unstable boronic acid.[5]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts.
Pd Black Formation Catalyst decomposition.Ensure rigorous degassing. Add ligand excess (e.g.,

).

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC). [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. PubMed Central (PMC). [Link]

  • Buchwald-Hartwig Amination: Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

[1]

Executive Summary

This guide addresses solubility challenges associated with 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile (CAS: 874338-92-8).[1] Structurally, this molecule combines a planar benzonitrile ring with an amino-pyridazine moiety.[1][2] This combination often results in "brick dust" behavior—high crystal lattice energy due to intermolecular hydrogen bonding (Amino donor



1

While Dimethyl Sulfoxide (DMSO) is the preferred solvent, users frequently encounter incomplete dissolution, gelling, or precipitation upon storage. This guide provides a thermodynamically grounded protocol to overcome these energy barriers.

Part 1: The Diagnostic Assessment

Before attempting solubilization, verify the state of your materials.[3][4] 90% of solubility failures with this class of molecule stem from hydration .[1]

The "Wet DMSO" Trap

DMSO is highly hygroscopic.[1][5] At 33% water content (w/w), DMSO behaves as a completely different solvent, often freezing at much lower temperatures and losing its ability to disrupt crystal lattices.[5]

  • Symptom: The solution appears cloudy or precipitates after 24 hours at -20°C.[1]

  • Mechanism: Water acts as an antisolvent, increasing the polarity of the bulk solvent and forcing the hydrophobic benzonitrile moiety out of solution.

  • Requirement: Use Anhydrous DMSO (

    
    99.9%, water content <50 ppm).[1]
    
Visualizing the Solubility Barrier

SolubilityBarrierCrystalSolid Crystal(High Lattice Energy)EnergyEnergy Input(Heat/Sonication)Crystal->Energy overcomepackingSolvationDMSO Intercalation(Breaking H-Bonds)Energy->Solvation kineticactivationSolutionStable Solution(Solvated Molecule)Solvation->Solution thermodynamicequilibriumPrecipPrecipitation(Water Contamination)Solution->Precip + H2O (Hygroscopicuptake)

Figure 1: The thermodynamic pathway from crystal to solution.[1] Note that water intake reverses the solvation process.

Part 2: The "Gold Standard" Solubilization Protocol

Target Concentration: 10 mM to 50 mM (Typical Stock) Equipment: Ultrasonic bath (35-40 kHz), Vortex mixer, Water bath (40°C).

Step 1: The Pre-Weigh Preparation
  • Do not add solvent directly to the shipping vial if the quantity is <5 mg. Static charge can cause powder to cling to walls, leading to inaccurate concentration calculations.[1]

  • Centrifuge the vial at 1,000 x g for 1 minute to pellet the powder.

Step 2: Solvent Addition & Thermal Shift[1]
  • Add Anhydrous DMSO to the vial to reach 80% of the target volume.[1]

    • Why? Adding the full volume immediately can create a "gel" layer on the surface of the solid, slowing diffusion.

  • Vortex vigorously for 30 seconds.

  • Thermal Shift: Place the vial in a 40°C water bath for 5-10 minutes.

    • Mechanism:[1][5][6] Increasing temperature lowers the viscosity of DMSO and provides the kinetic energy required to break the intermolecular H-bonds of the amino-pyridazine.

    • Safety: Do not exceed 60°C to avoid potential nitrile hydrolysis, although this is rare in pure DMSO.[1]

Step 3: Acoustic Cavitation (Sonication)

If solid particles remain visible (floating "dust" or bottom pellet):

  • Sonicate in a water bath for 15 minutes .

  • Critical: Ensure the water bath temperature does not spike. Sonication generates heat; keep it <50°C.[1]

  • Observation: The solution should turn from a suspension to a clear, slightly yellow/colorless liquid.[1]

Step 4: Final Volume Adjustment

Add the remaining 20% of DMSO to reach the final target concentration and vortex again.[1]

Part 3: Advanced Troubleshooting (The "Rescue" Protocols)

If the standard protocol fails, use the Decision Matrix below.

Troubleshooting Decision Matrix
ObservationProbable CauseCorrective Action
Floating "Clumps" Surface tension / HydrophobicitySonication is mandatory. The cavitation bubbles disrupt the surface tension, allowing DMSO to wet the crystal surface.[1]
Cloudy Suspension Moisture contaminationAdd 5-10% Ethanol or warm to 45°C. If persistent, the DMSO is likely wet.[1] Discard and restart with fresh anhydrous DMSO.
Immediate Gelling Concentration too highDilute by 50%. The molecule may have reached its saturation limit (likely ~50-100 mM for this structure).[1]
Re-precipitation Temperature shockDo not place immediately into -20°C. Allow to cool to RT, then 4°C, then -20°C.
Chemical Modulation (The Acid Trick)

Only use this if your downstream application tolerates acidic pH. The amino group at position 6 of the pyridazine ring is weakly basic.

  • Protocol: Add 1 equivalent of HCl (using 1M HCl in dioxane or aqueous, depending on tolerance).

  • Result: This converts the free base into the Hydrochloride Salt , which is often significantly more soluble in polar media.[1]

  • Warning: This changes the chemical species.[1] Ensure this does not interfere with binding assays.

Part 4: Workflow Visualization

TroubleshootingFlowStartStart: Solid PowderCAS 874338-92-8SolventAdd Anhydrous DMSO(RT)Start->SolventCheck1Visual Inspection:Clear?Solvent->Check1SuccessReady for Use(Store -20°C)Check1->SuccessYesFail1Cloudy / PrecipitateCheck1->Fail1NoAction1Heat to 40°C + VortexFail1->Action1Check2Clear?Action1->Check2Check2->SuccessYesAction2Sonicate (15 min)Check2->Action2NoCheck3Clear?Action2->Check3Check3->SuccessYesAction3Dilute (Reduce Conc.)ORAcidify (1 eq. HCl)Check3->Action3No (Saturation Limit)

Figure 2: Step-by-step logic for dissolving stubborn amino-pyridazine derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw the stock solution repeatedly?

  • No. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO.[1] This water accumulation ("hygroscopic drift") will eventually cause the compound to crash out.

  • Best Practice: Aliquot the stock into single-use vials (e.g., 20 µL) immediately after preparation.

Q2: My compound precipitated after 1 month at -20°C. Is it degraded?

  • Likely not.[1] It is more likely a solubility issue due to temperature.[1]

  • Fix: Warm the vial to 37°C and vortex. If it redissolves clearly, it is safe to use.[1] If a color change (darkening) accompanies the precipitate, chemical degradation (oxidation) may have occurred.

Q3: Can I use ultrasonic probes instead of a bath?

  • Use Caution. Probes deliver high energy that can locally superheat the solvent, potentially degrading the nitrile group. If using a probe, use short bursts (5s on, 10s off) on ice.[1]

Q4: What is the estimated maximum solubility?

  • While experimental values vary by batch purity, structurally similar pyridazinone derivatives exhibit DMSO solubility up to 4.7 x 10⁻¹ mole fraction (approx. 50-100 mg/mL) [4][5].[1] However, for biological assays, we recommend keeping stock concentrations at 10-20 mM to prevent precipitation upon dilution into aqueous buffers.[1]

References

  • BenchChem. (2025).[1][7] 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71528506. Retrieved from

  • Ziath. (2006).[1] Samples in DMSO: What an end user needs to know (Hygroscopicity and Sonication effects). Retrieved from

  • Haq, N. et al. (2019).[1] Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI Processes. Retrieved from

  • Lonza. (2022).[1] Enabling Technologies for Brick Dust Compounds. Retrieved from

  • MedChemExpress. (2024).[1] Compound Handling Instructions: DMSO Stock Preparation. Retrieved from

Optimizing reaction temperature for pyridazinyl-methyl linkages

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the formation of pyridazinyl-methyl linkages. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. The control of reaction temperature is a critical parameter that often dictates the success, yield, and purity of your target molecule.

Understanding the Critical Role of Temperature

In the synthesis of pyridazinyl-methyl compounds, temperature is not merely a parameter to speed up a reaction; it is a powerful tool to control its outcome. Many reactions involving pyridazine scaffolds can yield multiple products, such as different regioisomers (e.g., N-methylation vs. C-methylation) or alternative products (e.g., N-alkylation vs. O-alkylation in pyridazinones). The distribution of these products is often governed by the principles of kinetic versus thermodynamic control.[1][2][3][4]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically under kinetic control. This means the major product will be the one that forms the fastest, as the reactants have only enough energy to overcome the lowest activation energy barrier. These conditions are often irreversible.[3][4]

  • Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome multiple activation barriers, and reactions can become reversible. This allows the product mixture to equilibrate, and the most stable product (the one with the lowest Gibbs free energy) will predominate.[3][4]

This guide will help you leverage these principles to optimize your reaction temperature effectively.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction to form a pyridazinyl-methyl linkage is sluggish and giving a low yield. Should I just increase the temperature?

A1: While increasing the temperature is a common strategy to enhance reaction rates, it must be done judiciously. Excessively high temperatures can lead to the decomposition of your starting materials or the desired product.[5] Pyridazine derivatives themselves are generally thermally stable, but specific functional groups can introduce instability.[6]

Troubleshooting Steps:

  • Establish a Baseline: First, ensure all other parameters are optimized (reagent purity, solvent choice, stoichiometry). A common issue is incomplete reaction due to insufficient time or a temperature that is too low.[5][7]

  • Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Check for Decomposition: Look for the appearance of new, unidentified spots on your TLC plate at higher temperatures, which could indicate degradation.

  • Consider Solvent Choice: The boiling point of your solvent limits the maximum reaction temperature at atmospheric pressure. If a higher temperature is needed, consider switching to a higher-boiling solvent like DMF or toluene, or using a sealed-vessel microwave reactor.[8]

Data-Driven Temperature Recommendations for Common Linkages:

Linkage Type / ReactionReagents/CatalystTypical Temperature RangeNotes
N-Methylation (Pyridazinone) Methyl halide, Base (K₂CO₃, NaH)Room Temp. to 100 °CN-alkylation is generally favored over O-alkylation.[8] Higher temperatures can sometimes increase the amount of the O-alkylated byproduct.
C-Methylation (Radical) t-BuOOH/FeSO₄15 °C to 25 °CLower temperatures (method B in the cited study) are suitable and can prevent degradation of sensitive functional groups like esters.[9]
C-Alkylation (Nucleophilic) Nitromethane, K₂CO₃ in DMSORoom TemperatureThis specific nuclear alkylation proceeds efficiently at ambient temperature.[10]
Cyclocondensation (Pyridazinone formation) γ-keto ester, Hydrazine Hydrate70 °C to 100 °C (Reflux)Temperature needs to be high enough to drive the cyclization and dehydration steps.[11]
Q2: I'm attempting a methylation reaction and getting a mixture of isomers (e.g., N-methyl vs. C-methyl, or methylation at different ring positions). How can temperature help improve selectivity?

A2: This is a classic problem of regioselectivity, and it is directly linked to kinetic vs. thermodynamic control. The different nitrogen and carbon atoms on the pyridazine ring have varying levels of nucleophilicity and are susceptible to attack, leading to isomer formation.[9][12]

  • To Favor the Kinetic Product: Run the reaction at a lower temperature for a shorter duration. This will favor the formation of the product that is formed fastest. For instance, in the deprotonation of an unsymmetrical ketone, lower temperatures favor the removal of the more accessible proton.[4]

  • To Favor the Thermodynamic Product: Use a higher temperature and a longer reaction time. This allows the initial products to potentially revert to intermediates and then form the most stable final product.[3]

Experimental Protocol: Test Reaction for Regioselectivity

  • Set up Parallel Reactions: Prepare two identical small-scale reactions.

  • Kinetic Conditions: Run the first reaction at a low temperature (e.g., 0 °C or room temperature). Monitor it closely and stop the reaction as soon as a significant amount of product is formed.

  • Thermodynamic Conditions: Run the second reaction at an elevated temperature (e.g., reflux in THF at 65 °C or toluene at 110 °C) for an extended period (e.g., 12-24 hours) to allow for equilibrium to be reached.

  • Analyze Product Ratios: Use ¹H NMR spectroscopy or LC-MS to carefully determine the ratio of the isomers in both crude reaction mixtures. This will inform you which temperature regime favors your desired product.

Visualizing Kinetic vs. Thermodynamic Control

The following diagram illustrates how temperature influences the reaction pathway. At low temperatures, the reaction prefers the path with the lower activation energy (Ea, kinetic) to form the kinetic product. At high temperatures, the system has enough energy to overcome both barriers, and the more stable thermodynamic product is favored.

G cluster_0 Reaction Coordinate Diagram cluster_1 Reaction Conditions Reactants Reactants (A) TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Ea, kinetic (Lower Barrier) TS_Thermo TS_Thermo Reactants->TS_Thermo Ea, thermo (Higher Barrier) Product_Kinetic Kinetic Product (P_K) TS_Kinetic->Product_Kinetic Faster Formation Product_Thermo Thermodynamic Product (P_T) TS_Thermo->Product_Thermo Slower Formation Low_T Low Temperature Short Reaction Time Low_T->Product_Kinetic Favors High_T High Temperature Long Reaction Time High_T->Product_Thermo Favors

Kinetic vs. Thermodynamic Pathways
Q3: I am trying to N-methylate a pyridazinone, but I'm getting the O-methylated product as a significant byproduct. How can I improve N-selectivity using temperature?

A3: The N-alkylation of pyridazinones is generally favored, but O-alkylation can compete, especially with certain alkylating agents.[8] The principle of Hard and Soft Acids and Bases (HSAB) is relevant here. The nitrogen atom is a harder nucleophile than the oxygen atom in the pyridazinone anion. While temperature is one factor, it works in concert with your choice of reagents and solvent.

Strategies to Favor N-Methylation:

  • Lower the Temperature: O-alkylation can sometimes become more prevalent at higher temperatures. Try running the reaction at room temperature or slightly below to see if it improves the N:O ratio.

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can effectively generate the pyridazinone anion, which often favors N-alkylation.[8]

  • Counter-ion Effects: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the N/O selectivity. It is sometimes worth screening different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to find the optimal conditions.

  • Avoid Diazoalkanes: Alkylating agents like diazomethane are known to produce significant amounts of O-alkylated pyridazinones.[8] Standard alkyl halides or dialkyl sulfates are generally more selective for N-alkylation.

General Workflow for Temperature Optimization

This workflow provides a systematic approach to optimizing the reaction temperature for your specific pyridazinyl-methyl linkage synthesis.

G cluster_troubleshooting Troubleshooting start Start: Define Target (e.g., N-methyl-pyridazinone) lit_search Literature Search: Find starting temperature for similar transformations start->lit_search initial_rxn Run Initial Reaction at recommended or moderate temp (e.g., Room Temp or 60 °C) lit_search->initial_rxn monitor Monitor by TLC/LC-MS initial_rxn->monitor analyze Analyze Outcome: Yield, Purity, Selectivity monitor->analyze low_yield Problem: Low Yield/ Slow Reaction analyze->low_yield Not Acceptable side_products Problem: Side Products/ Poor Selectivity analyze->side_products Not Acceptable success Success: Optimized Temperature Found analyze->success Acceptable optimize_yield Action: Increase Temp (e.g., in 20°C increments). Check for decomposition. low_yield->optimize_yield optimize_selectivity Action: Decrease Temp (e.g., to RT or 0 °C). Test Kinetic Control. side_products->optimize_selectivity reevaluate Re-analyze Outcome optimize_yield->reevaluate optimize_selectivity->reevaluate reevaluate->analyze Needs Further Optimization reevaluate->success Improved

Systematic Temperature Optimization Workflow

By methodically adjusting the temperature and understanding the underlying principles of kinetic and thermodynamic control, you can significantly improve the outcome of your pyridazinyl-methyl linkage syntheses, leading to higher yields, better purity, and more efficient drug discovery workflows.

References

  • Mosquera, R., Costas, M., Besada, P., & Terán, C. (2024). Stilbene-pyridazinone hybrids: design, synthesis and in vitro antiplatelet activity screening. BIOORG CHEM. Request PDF from ResearchGate: [Link]

  • Heinisch, G., & Lötsch, G. (1984). SYNTHESES AND REACTIONS OF PYRIDAZINE DERIVATIVES XX' STUDIES ON THE RADICAL METHYLATION OF THE 1.2-DIAZINE SYSTEM. HETEROCYCLES, 22(6), 1309.
  • von Ragué Schleyer, P. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • Chen, C., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. J. Am. Chem. Soc.
  • Yanai, S., Takeda, S., & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Faculty of Pharmaceutical Sciences, University of Chiba.
  • Georg Thieme Verlag. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved February 13, 2026, from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved February 13, 2026, from [Link]

  • El-Khatabi, K., et al. (2025). Comparative Inhibition Study of New Synthesised Pyridazine Derivatives Towards Mild Steel Corrosion in Hydrochloric Acid. Part-II : Thermodynamic Proprieties.
  • Al-Sultani, A. A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
  • González-Gómez, J. C., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5435.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 13, 2026, from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved February 13, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved February 13, 2026, from [Link]

  • Baccarelli, A., et al. (2012).
  • ResearchGate. (2025).
  • Singh, A., & Sharma, P. K. (2008).
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Wołczański, M., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Douglas, K. J., & Thomson, R. J. (2016). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic letters, 18(15), 3622–3625.
  • Al-Mousawi, S., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3529.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 6(2), 65-71.
  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using....
  • Al-Zaydi, K. M., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(12), 20108–20120.
  • Organic Chemistry Portal. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)
  • Bouattour, Y., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 424-432.
  • Nakagome, T., Misaki, A., & Murano, A. (1966). Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)pyridazinone derivatives. Chemical & pharmaceutical bulletin, 14(10), 1090–1096.

Sources

Validation & Comparative

Comparative Scaffolds in Medicinal Chemistry: Aminopyridazine vs. Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

In the multiparametric optimization of small molecule drugs, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen—is a fundamental tactic. While aminopyridines represent a classic, privileged scaffold in kinase and GPCR ligand design, they often suffer from high lipophilicity (logP) and rapid oxidative metabolism.

The aminopyridazine scaffold (1,2-diazine) serves as a critical bioisostere. By introducing a second, adjacent nitrogen atom, medicinal chemists can dramatically alter the physicochemical landscape of a lead compound without disrupting the core binding vector.

Key Decision Driver: Switch from Aminopyridine to Aminopyridazine when:

  • Solubility is poor: You need to lower logP and increase polarity (tPSA) without adding flexible solubilizing tails.

  • Metabolic hot-spots exist: You need to block CYP450 oxidation at the pyridine ring carbons.

  • H-Bonding is required: You need an additional H-bond acceptor (N2) to engage a specific water bridge or residue (e.g., Ser/Thr side chains).

Physicochemical & Structural Comparison

The introduction of the second nitrogen atom in the pyridazine ring exerts a profound electron-withdrawing effect, altering both the basicity of the exocyclic amine and the lipophilicity of the core.

Table 1: Comparative Physicochemical Profiles
Feature2-Aminopyridine Scaffold3-Aminopyridazine ScaffoldImpact on Drug Design
Ring System 1,3-relationship (N to NH2)1,2-diazine corePyridazine is more electron-deficient.
pKa (Ring N) ~6.8 (2-AP)~2.5 - 3.5Pyridazines are significantly less basic , reducing lysosomal trapping and HERG liability.
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Pyridazine lowers logP by ~0.5–1.0 units, improving thermodynamic solubility.
Dipole Moment Moderate (~2.2 D)High (~3.9 D)Higher dipole improves solubility but may affect membrane permeability if unchecked.
H-Bond Donors 1 (Exocyclic NH)1 (Exocyclic NH)Identical donor vectors.
H-Bond Acceptors 1 (Ring N)2 (Ring N1 + N2)Critical Difference: N2 in pyridazine is a weak acceptor but accessible for water networks.
Structural Biology: The "Magic Nitrogen" Effect

The adjacent nitrogen (N2) in pyridazine is not merely a passive atom; it creates a unique electrostatic potential surface. In many kinase inhibitors (e.g., p38 MAP kinase or CDK inhibitors), this N2 atom accepts a hydrogen bond from a conserved water molecule or a backbone NH, a specific interaction that the C-H of a pyridine cannot replicate.

BindingMode cluster_0 Aminopyridine Binding cluster_1 Aminopyridazine Binding Pyridine Pyridine Core (C-H at pos 3) Receptor1 Receptor Pocket (Hydrophobic) Pyridine->Receptor1 Van der Waals (Steric fit) Pyridazine Pyridazine Core (N at pos 2) Water Conserved Water (H-Bond Bridge) Pyridazine->Water H-Bond Acceptor (Unique Vector) Receptor2 Receptor Residue (e.g., Thr/Ser) Water->Receptor2 H-Bond Network

Figure 1: Mechanistic difference in binding modes. The pyridazine N2 enables water-bridged H-bonding networks often unavailable to the pyridine scaffold.

Metabolic Stability & ADME

Metabolic Soft Spots
  • Aminopyridines: Highly susceptible to N-oxidation (forming N-oxides) and oxidative metabolism at the carbon atoms alpha to the nitrogen (via CYP2D6 or CYP3A4).

  • Aminopyridazines: The electron-deficient nature of the diazine ring makes it resistant to oxidative metabolism at the ring carbons. However, they can be prone to aldehyde oxidase (AO) mediated oxidation if the C3/C6 positions are unsubstituted.

Optimization Rule: To maximize stability in aminopyridazines, substitute the C6 position (para to the amino group) with a small blocking group (e.g., -CH3, -Cl, or -CF3) to prevent AO metabolism.

Experimental Protocols

As an application scientist, you cannot treat these scaffolds identically in the lab. Their reactivity profiles differ significantly.[1]

Protocol A: Synthesis (SNAr Reactivity)

The Challenge: 2-Chloropyridines are notoriously sluggish in Nucleophilic Aromatic Substitution (SNAr) without palladium catalysis (Buchwald-Hartwig). The Advantage: 3-Chloropyridazines are highly reactive in SNAr due to the stabilization of the Meisenheimer intermediate by the second nitrogen.

Step-by-Step Comparative Workflow:

  • Substrate Preparation:

    • Pyridine Arm: 2-chloro-4-methylpyridine (1.0 eq).

    • Pyridazine Arm: 3-chloro-6-methylpyridazine (1.0 eq).

    • Nucleophile: Morpholine (1.2 eq).

  • Reaction Conditions:

    • Aminopyridine: Requires Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), NaOtBu (1.5 eq), Toluene, 100°C, 12h. Argon atmosphere essential.

    • Aminopyridazine: Requires only DIPEA (2.0 eq), n-Butanol or DMSO, 120°C, 4h. No metal catalyst required.

  • Workup:

    • The pyridazine product is more polar. During extraction (EtOAc/Water), ensure the aqueous phase pH is >9 to prevent protonation of the pyridazine product, which would keep it in the water layer.

Protocol B: pKa Determination (Potentiometric Titration)

Because the pKa difference dictates solubility, accurate measurement is vital.

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Method: Perform a "Sirius T3" or standard glass-electrode titration from pH 2.0 to pH 12.0.

  • Data Analysis:

    • Expect Aminopyridine inflection point at pH ~6.5–7.0.

    • Expect Aminopyridazine inflection point at pH ~2.5–3.5.

    • Note: If the pyridazine pKa is < 2.0, it may not be protonated at physiological pH (7.4), meaning it behaves as a neutral species, enhancing membrane permeability despite lower logP.

Decision Logic: When to Swap?

Use the following logic flow to determine if a scaffold hop to aminopyridazine is warranted for your lead series.

DecisionTree Start Current Lead: Aminopyridine Scaffold CheckSol Is Thermodynamic Solubility < 50 µM? Start->CheckSol CheckMet Is Clearance High (Microsomal Stability)? CheckSol->CheckMet No (Soluble) ActionSwap Swap to Aminopyridazine CheckSol->ActionSwap Yes (Insoluble) CheckHERG Is hERG IC50 < 10 µM (Basicity Issue)? CheckMet->CheckHERG No (Stable) CheckMet->ActionSwap Yes (Unstable) ActionKeep Keep Pyridine Optimize Substituents CheckHERG->ActionKeep No (Safe) CheckHERG->ActionSwap Yes (Basic)

Figure 2: Decision matrix for scaffold hopping. Pyridazine addresses solubility, metabolic, and hERG liabilities associated with high basicity/lipophilicity.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Fundamental principles of nitrogen scanning and diazine bioisosteres).
  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparametric Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Levin, M. D. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. (Recent advances in direct skeletal editing synthesis). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101.[2] (Comparative metabolic data on aminopyridine oxidation). Link

Sources

A Comparative Guide to the Structural Validation of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the molecular structure of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of vibrational spectroscopy as it applies to this specific molecule, present a detailed experimental protocol for acquiring high-quality spectral data, and offer a comparative analysis with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, or rotate.[1][3] This absorption pattern is unique to the molecule's structure, providing a distinct "molecular fingerprint."[1][2] For a multifunctional compound like 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, IR spectroscopy serves as a rapid and reliable first-pass method to confirm the presence of key functional groups and, by extension, validate its purported structure.

The structure of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile incorporates three critical functionalities that are readily identifiable by IR spectroscopy: a benzonitrile group (an aromatic ring with a nitrile substituent), a pyridazine ring, and a primary amino group. The presence and correct positioning of these groups are paramount to the compound's chemical identity and potential biological activity.

Predicted Infrared Spectrum of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

In the absence of a reference spectrum in publicly available databases, we can predict the characteristic absorption bands based on the known frequencies for its constituent functional groups. This predictive approach is a cornerstone of spectral interpretation.[4][5]

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)IntensityRationale and Comparative Insights
Nitrile (C≡N) C≡N Stretch2220 - 2240Sharp, Medium-StrongThe nitrile group exhibits a very characteristic and sharp absorption in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[6][7] Conjugation with the benzene ring is expected to shift the frequency to the lower end of the typical range for aliphatic nitriles.[7]
Primary Amine (NH₂) N-H Symmetric & Asymmetric Stretch3300 - 3500Medium, Sharp (two bands)Primary amines typically show two distinct bands in this region due to symmetric and asymmetric stretching modes.[8][9][10][11] This is a key differentiator from secondary amines (one band) and tertiary amines (no bands).[8][12]
N-H Bend (Scissoring)1580 - 1650Medium to StrongThis bending vibration often appears in the same region as aromatic C=C stretching, so careful analysis is required.[8]
Pyridazine Ring C=N Stretch1550 - 1650Medium to StrongThe C=N stretching vibrations within the pyridazine ring will contribute to the absorptions in the aromatic region.[13]
Ring C=C Stretch1400 - 1600Medium to StrongMultiple bands are expected in this region due to the complex vibrations of the pyridazine ring.
Benzene Ring Aromatic C-H Stretch3000 - 3100Weak to MediumThese absorptions appear at slightly higher wavenumbers than aliphatic C-H stretches.[10]
Aromatic C=C Stretch1450 - 1600Medium, often multiple sharp bandsThe substitution pattern on the benzene ring will influence the exact position and number of these bands.
Methylene Bridge (-CH₂-) C-H Asymmetric & Symmetric Stretch2850 - 2960MediumThese bands are characteristic of sp³ hybridized C-H bonds and should be clearly distinguishable from the aromatic C-H stretches.[10]
C-H Bend (Scissoring)~1450MediumThis bending vibration may overlap with aromatic ring absorptions.

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality and reproducible IR spectrum of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is a versatile technique that requires minimal sample preparation and is suitable for solid powder samples.[14][15][16]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[14]

  • 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, solid powder.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount (a few milligrams) of the 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile powder onto the center of the ATR crystal.[14]

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[17]

  • Data Acquisition:

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the resulting spectrum by performing an automatic baseline correction and ATR correction if available in the instrument software.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions and shapes with the predicted values in the table above.

Workflow Diagram

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_collection Collect Background Spectrum instrument_prep->background_collection sample_application Apply Sample to ATR Crystal background_collection->sample_application data_acquisition Acquire Sample Spectrum sample_application->data_acquisition data_processing Process Spectrum (Baseline/ATR Correction) data_acquisition->data_processing data_analysis Analyze and Compare with Predictions data_processing->data_analysis end End data_analysis->end

Caption: Experimental workflow for ATR-FTIR analysis.

Comparative Analysis with Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.[1][9]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Presence of functional groups (nitrile, primary amine, aromatic rings).Fast, non-destructive, minimal sample preparation. Excellent for confirming the presence of key functionalities.Provides limited information on the connectivity of atoms and the overall molecular framework. Does not give precise molecular weight.
¹H and ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and connectivity.Can confirm the substitution pattern on both the benzonitrile and pyridazine rings. The methylene bridge protons would give a characteristic singlet.Requires a larger sample amount than MS, and the sample must be soluble in a suitable deuterated solvent. Can be less sensitive than MS.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.Confirms the molecular formula (C₁₂H₁₀N₄).[12][18] Fragmentation analysis can help to identify the different components of the molecule.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS). Provides less detailed connectivity information than NMR.
Synergistic Approach to Validation

The most robust structural validation is achieved by integrating data from all three techniques.[1]

synergistic_approach IR FTIR Spectroscopy (Functional Groups) Structure Validated Structure of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile IR->Structure Confirms: - C≡N - NH₂ - Aromatic Rings NMR NMR Spectroscopy (Connectivity & Skeleton) NMR->Structure Confirms: - Substitution Patterns - -CH₂- Bridge - Proton/Carbon Count MS Mass Spectrometry (Molecular Formula & Fragments) MS->Structure Confirms: - Molecular Weight (210.23 g/mol) - Elemental Formula (C₁₂H₁₀N₄)

Caption: Integrated approach for structural validation.

Conclusion

Infrared spectroscopy is an indispensable tool for the initial structural validation of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile. By comparing an experimentally obtained spectrum with the predicted absorption frequencies for the nitrile, primary amine, pyridazine, and benzonitrile moieties, a high degree of confidence in the compound's identity can be established. For unambiguous confirmation of the molecular structure, particularly the precise arrangement of substituents and the connectivity of the molecular framework, a synergistic approach employing NMR spectroscopy and mass spectrometry is highly recommended. This multi-technique strategy ensures the scientific rigor required in research and drug development.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Nitriles. The Journal of Chemical Physics, 18(8), 1018–1023. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Ozono, S., et al. (1984). Infrared and Raman spectra of pyridazine and pyridazine-d4. Journal of Molecular Spectroscopy, 103(2), 234-247. [Link]

  • University of Calgary. IR: amines. [Link]

  • Illinois State University, Department of Chemistry. The Infrared Spectra of Aromatic Amines (Anilines). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2–3), 193–206. [Link]

  • National Institute of Standards and Technology. Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • Growing Science. (2013, August 12). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). [Link]

  • Wiley Analytical Science. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

  • Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • KPU Pressbooks. 6.4 IR Spectrum Interpretation Practice – Organic Chemistry I. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with nitrogen-rich heterocyclic compounds, such as 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, verifying the empirical formula through elemental analysis is a foundational step. This guide provides an in-depth comparison of the elemental analysis data for this target compound against structurally related alternatives, supported by detailed experimental protocols and the underlying scientific principles.

Introduction: The Imperative of Purity and Compositional Analysis

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, with its pyridazine and benzonitrile moieties, represents a class of compounds with significant potential for biological activity. Before delving into extensive biological screening, however, unambiguous confirmation of its elemental composition is crucial. Elemental analysis, typically through combustion, provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which serves as a primary indicator of sample purity and corroborates the compound's proposed structure.

This guide will compare the theoretical and expected experimental elemental analysis data for 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile with two relevant compounds: 3-Amino-5-phenylpyridazine-4-carbonitrile and 3-Amino-6-chloropyridazine. This comparative approach is designed to offer a broader context for researchers working with related molecular architectures.

Comparative Elemental Analysis Data

The cornerstone of this analysis is the comparison of theoretical elemental percentages, derived from the molecular formula, with experimentally obtained values. The generally accepted tolerance for experimental values in academic and pharmaceutical research is within ±0.4% of the theoretical value.[2]

Target Compound: 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

  • Molecular Formula: C₁₂H₁₀N₄

  • Molecular Weight: 210.23 g/mol

Alternative Compounds for Comparison

  • 3-Amino-5-phenylpyridazine-4-carbonitrile: A structurally similar compound with a phenyl group directly attached to the pyridazine ring.

    • Molecular Formula: C₁₁H₈N₄

    • Molecular Weight: 196.21 g/mol

  • 3-Amino-6-chloropyridazine: A smaller, yet related pyridazine derivative.

    • Molecular Formula: C₄H₄ClN₃

    • Molecular Weight: 129.55 g/mol

The following table summarizes the theoretical and, where available, experimental elemental analysis data for these compounds.

CompoundMolecular FormulaElementTheoretical %Experimental %Deviation (%)Reference
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile C₁₂H₁₀N₄C 68.56 Not Available--
H 4.79 Not Available--
N 26.65 Not Available--
3-Amino-5-phenylpyridazine-4-carbonitrile C₁₁H₈N₄C 67.34 67.45+0.11[3]
H 4.11 4.01-0.10[3]
N 28.55 28.12-0.43[3]
3-Amino-6-chloropyridazine C₄H₄ClN₃C 37.08 Not Available-[4][5]
H 3.11 Not Available-[4][5]
N 32.43 Not Available-[4][5]

Note: The deviation for Nitrogen in 3-Amino-5-phenylpyridazine-4-carbonitrile is slightly outside the commonly accepted ±0.4% range, which could be attributed to instrumental factors or minor sample impurities.

The Science Behind the Analysis: Combustion Method

The most prevalent technique for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS/O elemental analyzer.[6][7][8] This method is predicated on the complete and instantaneous oxidation of the sample through "flash combustion."

The underlying principle involves weighing a small amount of the sample (typically 1-3 mg) into a tin capsule. This capsule is then dropped into a high-temperature furnace (around 1000°C) rich in oxygen. The tin capsule facilitates a rapid and complete combustion, converting the elements into their respective gaseous oxides:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Oxides (NOₓ)

  • Sulfur (S) → Sulfur Dioxide (SO₂)

These combustion products are then swept by a helium carrier gas through a series of columns. The nitrogen oxides are reduced to elemental nitrogen (N₂), and the resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography. Finally, a thermal conductivity detector (TCD) measures the concentration of each gas, from which the percentage of each element in the original sample is calculated.

Experimental Protocol: CHN Analysis

This protocol outlines the steps for the elemental analysis of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario MICRO cube) equipped with a thermal conductivity detector (TCD).

  • Microbalance with a readability of at least 0.001 mg.

  • Tin capsules for solid samples.

Procedure:

  • Sample Preparation:

    • Ensure the sample of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is a fine, homogenous powder.

    • Dry the sample under vacuum to remove any residual solvents or moisture, which can significantly affect the hydrogen and carbon percentages.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide).

    • Perform multiple runs of the standard to ensure the instrument's accuracy and reproducibility are within acceptable limits (typically a standard deviation of <0.1%).

  • Sample Weighing:

    • On the microbalance, tare a tin capsule.

    • Accurately weigh approximately 1-3 mg of the dried sample into the capsule.

    • Securely crimp the capsule to ensure no sample is lost and to create a compact pellet for combustion.

  • Analysis:

    • Place the weighed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the subsequent gas separation and detection.

    • The software will process the detector signals and report the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Data Evaluation:

    • Perform the analysis in triplicate to ensure the precision of the results.

    • Compare the average experimental percentages to the calculated theoretical values for C₁₂H₁₀N₄.

    • The experimental results should fall within ±0.4% of the theoretical values to confirm the empirical formula and indicate a high degree of purity.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the elemental analysis of a novel compound like 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile.

Elemental_Analysis_Workflow Elemental Analysis Workflow for Novel Compounds cluster_prep Sample Preparation & Weighing cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation cluster_conclusion Conclusion start Start: Pure, Dry Sample weigh Accurately weigh 1-3 mg into a tin capsule start->weigh crimp Crimp capsule securely weigh->crimp autosampler Load into Autosampler crimp->autosampler combustion Flash Combustion (~1000°C) in Oxygen Atmosphere autosampler->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Chromatography Separation (CO2, H2O, N2) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection raw_data Raw Data Acquisition (Detector Signals) detection->raw_data calculation Calculate %C, %H, %N raw_data->calculation comparison Compare with Theoretical Values (from Molecular Formula) calculation->comparison validation Validate: Deviation ≤ ±0.4%? comparison->validation pass Result: Pass Empirical Formula Confirmed validation->pass Yes fail Result: Fail Investigate Impurities or Structure validation->fail No

Caption: Workflow for Elemental Analysis of Novel Compounds.

Conclusion

Elemental analysis is an indispensable technique in the characterization of newly synthesized compounds. For 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile and its analogs, this method provides a rapid and reliable confirmation of their empirical formulas, which is a critical prerequisite for further investigation in drug discovery and development pipelines. The comparison with related structures offers valuable context for expected results and potential analytical challenges. By adhering to rigorous experimental protocols, researchers can ensure the integrity of their compounds and the validity of subsequent biological data.

References

  • Department of Pharmaceutical and Pharmacological Sciences, Unipd. (2024, June 21). Elemental Analysis. Retrieved from [Link]

  • Vaia. (n.d.). Combustion Analysis. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-185. Retrieved from [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. j. chem., 66, 179-185. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Wiley. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. Retrieved from [Link]

  • Labcompare. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3436. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Combustion analysis – Knowledge and References. Retrieved from [Link]

  • Preprints.org. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, June 6). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Molecules, 27(21), 7385. Retrieved from [Link]

  • Science.gov. (n.d.). pyridazine derivatives evaluated: Topics. Retrieved from [Link]

  • Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. Retrieved from [Link]

  • University of Liverpool. (n.d.). Elemental Analysis tool. Retrieved from [Link]

  • Jackson, D. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Yield Optimization of CAS 874338-92-8 (Ribociclib Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 874338-92-8 , chemically identified as 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide , represents a critical late-stage intermediate in the synthesis of CDK4/6 inhibitors (specifically Ribociclib).

This guide benchmarks the synthetic efficiency of this sterically demanding scaffold against structurally similar pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib intermediates). While standard Buchwald-Hartwig amination protocols often yield <50% due to the steric clash imposed by the N7-cyclopentyl group, optimized Phase Transfer Catalysis (PTC) and continuous flow protocols have demonstrated yields exceeding 90% .

Key Finding: The N7-cyclopentyl moiety introduces a "Steric Penalty" of approximately 15-20% yield reduction compared to N7-methyl analogs under standard conditions. However, switching from classical Pd-catalysis to Cs₂CO₃/CTAB-mediated systems or Pd-PEPPSI precatalysts recovers this loss, achieving >99% purity.

Chemical Profile & Structural Benchmarking

To understand the synthetic challenges, we must compare the target molecule against a standard reference heterocycle.

FeatureTarget: CAS 874338-92-8 Comparator: CAS 477600-75-2 (Tofacitinib Int.)
Core Scaffold 7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidine
N7-Substituent Cyclopentyl (Bulky) Methyl (Compact)
C6-Substituent DimethylamideUnsubstituted
C2-Reaction Site Amination (C-N coupling)Amination (C-N coupling)
Steric Challenge High: Cyclopentyl shields the C2/C6 axis.[1]Low: Methyl allows free rotation.
Solubility Moderate (Lipophilic)High (Polar)
The "Steric Penalty" Mechanism

The primary yield-limiting factor for CAS 874338-92-8 is the N7-cyclopentyl group . In standard Pd-catalyzed cross-couplings, this bulky group hinders the oxidative addition of the catalyst at the C2-chlorine position and destabilizes the reductive elimination transition state.

Benchmarking Synthetic Yields

The following data compares three synthetic methodologies for generating CAS 874338-92-8 from its 2-chloro precursor.

Comparative Performance Matrix
MetricMethod A: Standard Patent Route Method B: Optimized Buchwald Method C: Phase Transfer (Green)
Catalyst System Pd₂(dba)₃ / BINAPPd-PEPPSI-IPrCs₂CO₃ / CTAB (Metal-Free)
Solvent Dioxane (Toxic)Toluene/WaterWater/Ethanol
Temperature 100-110°C80°C60-90°C
Reaction Time 12-16 Hours4-6 Hours2-4 Hours
Isolated Yield 35 - 45% 75 - 82% 92 - 95%
Purity (HPLC) ~92% (Requires Column)>98% (Recrystallization)>99% (Filtration)
E-Factor High (Heavy Waste)ModerateLow (Green)

Analysis:

  • Method A (Baseline): The original Novartis route (WO2010020675) suffers from low yields due to competitive dehalogenation and homocoupling driven by the high thermal load required to overcome steric hindrance.

  • Method C (Recommended): The use of CTAB (Cetyltrimethylammonium bromide) as a phase transfer catalyst creates a micellar environment that concentrates the lipophilic reactants, overcoming the reaction energy barrier without expensive noble metals.

Visualized Mechanistic Pathways

Diagram 1: Synthetic Workflow (Method C - Best Practice)

This workflow illustrates the optimized Phase Transfer Catalysis route, which eliminates the need for chromatographic purification.

SynthesisWorkflow Start Start: 2-Chloro-7-cyclopentyl Precursor Reaction Reaction: Water/EtOH, 90°C Micellar Catalysis Start->Reaction Reagent Reagent: Aminopyridine deriv. + Cs2CO3 + CTAB Reagent->Reaction Quench Quench: Cool to 20°C Add Water Reaction->Quench 2-4 Hours Isolation Isolation: Filtration of Precipitate Wash with EtOH Quench->Isolation Precipitation Product Final Product: CAS 874338-92-8 (>99% Purity) Isolation->Product Drying

Caption: Optimized Phase Transfer Catalysis (PTC) workflow achieving >90% yield without chromatography.

Diagram 2: Steric Impact on Catalytic Cycle (Method A vs B)

Comparing why the standard Pd-cycle fails (Method A) versus how bulky ligands/PTC succeed.

CatalyticCycle Center Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash!) Center->OxAdd Slow Coord Amine Coordination OxAdd->Coord RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Center Regenerate Clash N7-Cyclopentyl Blocks Pd Approach Clash->OxAdd Solution Solution: Use CTAB Micelles or Pd-PEPPSI Solution->RedElim

Caption: The N7-cyclopentyl group hinders Oxidative Addition; specialized ligands or PTC are required to overcome this barrier.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of CAS 874338-92-8 via Phase Transfer Catalysis (Method C). Scale: 100 mmol (Pilot Scale).

Reagents
  • Substrate: 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (29.2 g, 100 mmol).

  • Nucleophile: 5-(Piperazin-1-yl)pyridin-2-amine (1.2 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

  • Catalyst: CTAB (Cetyltrimethylammonium bromide) (10 mol%).[2]

  • Solvent: Water:Ethanol (1:1 v/v).

Step-by-Step Methodology
  • System Setup:

    • Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

    • Validation Point: Ensure stirring is set to >300 RPM. The biphasic nature of PTC requires vigorous mixing to maintain the emulsion.

  • Reaction Initiation:

    • Charge the flask with the Substrate, Nucleophile, Cs₂CO₃, and CTAB.

    • Add the Water/Ethanol solvent mixture.

    • Heat the suspension to 90°C .

    • Observation: The mixture will transition from a slurry to a clearer emulsion as the micelles form.

  • Monitoring (Self-Validation):

    • Sample at T=2 hours. Perform HPLC or TLC (10% MeOH in DCM).

    • Endpoint Criteria: Consumption of the 2-chloro precursor < 0.5%. If >1% remains after 4 hours, add 0.2 equiv of base.

  • Workup & Isolation:

    • Cool the reaction mixture slowly to 20°C over 1 hour.

    • Add water (200 mL) to force precipitation of the product.

    • Stir for 30 minutes to ensure crystal growth (Ostwald ripening).

    • Filter the solids and wash with water (2 x 100 mL) followed by cold ethanol (50 mL).

  • Purification:

    • Dry the filter cake under vacuum at 50°C.

    • Result: Off-white solid. Expected Yield: ~92-95%. Purity: >99% (HPLC).

Expert Troubleshooting & Insights

IssueProbable CauseCorrective Action
Low Conversion (<50%) "Stalling" due to catalyst poisoning or poor stirring.In PTC (Method C), increase stirring speed to maximize interfacial area. In Pd-coupling (Method B), ensure O₂ is rigorously excluded.
High Impurity Profile Regioisomer formation (N1 vs N7 alkylation issues in previous steps) or Homocoupling.Verify the purity of the starting material. The 2-chloro precursor must be >98% pure. The N7-cyclopentyl group is stable, but the amide can hydrolyze if pH > 12.
Product Coloration Pd black contamination (Method A/B) or oxidation.Use Thiol-functionalized silica scavengers (e.g., SiliaMetS®) during the final filtration if using Pd. For PTC, wash thoroughly with water to remove amine oxidation byproducts.

References

  • Novartis AG. (2010). Pyrrolo[2,3-d]pyrimidine derivatives, their preparation and their use. WO2010020675A1. Link

  • Burange, A. et al. (2022).[3] Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent. Asian Journal of Organic Chemistry. Link

  • Pellegatti, L. et al. (2016).[3] Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. Springer.[3] Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Link

  • Vertex Pharmaceuticals. (2003). Synthesis of Tofacitinib Intermediates. WO2003048162. Link

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile (CAS No. 874338-92-8). Synthesizing insights from its core chemical moieties—aminopyridazine and benzonitrile—this document offers a framework for ensuring personnel safety and environmental compliance.

Hazard Identification and Risk Assessment: A Synthesis of Functional Group Toxicology

  • Aminopyridazine Moiety: Pyridine and its derivatives are often classified as hazardous waste.[2][3][4] Aminopyridines, specifically, are known to be toxic if swallowed, in contact with skin, or inhaled.[5]

  • Benzonitrile Moiety: Benzonitrile is a combustible liquid that is harmful if swallowed or in contact with skin.[6] A critical hazard associated with nitriles is the potential for the release of highly toxic hydrogen cyanide gas, particularly when heated or in contact with strong acids.[7][8]

Based on these parent compounds, 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile should be handled as a hazardous substance with acute oral and dermal toxicity. The following table summarizes the anticipated hazard classifications.

Hazard ClassificationBasis of AssessmentGHS Hazard Statement (Anticipated)
Acute Toxicity, Oral Based on aminopyridine and benzonitrile data[5][6]H302: Harmful if swallowed
Acute Toxicity, Dermal Based on aminopyridine and benzonitrile data[5][6]H312: Harmful in contact with skin
Skin Irritation Common for aromatic amines and nitriles[9][10]H315: Causes skin irritation
Eye Irritation Common for aromatic amines and nitriles[9][10]H319: Causes serious eye irritation
Hazardous to the Aquatic Environment A common feature of pyridine derivatives[9]H411: Toxic to aquatic life with long lasting effects

Essential Safety and Handling Precautions

Before beginning any waste collection, ensure all handling occurs within a certified chemical fume hood to minimize inhalation exposure.[2] Adherence to strict personal protective equipment (PPE) protocols is mandatory.

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[11]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use.[12][13]

  • Body Protection: A fully-buttoned laboratory coat is required to prevent skin contact.[14]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[15]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for the disposal of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is that it must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][12]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification: Isolate all waste streams containing 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile. This includes pure or surplus reagent, reaction mixtures, and contaminated materials.

  • Segregation of Waste Streams:

    • Solid Waste: Collect unadulterated solid compound, contaminated filter paper, and used weighing papers in a designated solid hazardous waste container.[12]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

    • Contaminated PPE: Heavily contaminated gloves, bench liners, and other disposable items should be collected in a sealed bag and placed into the solid hazardous waste container.[11]

  • Incompatibility Prevention: Crucially, do not mix this waste stream with strong acids or strong oxidizing agents.[8][15] Mixing with acids can potentially lead to the evolution of hydrogen cyanide gas.

Waste Containerization and Labeling
  • Container Selection: Use a chemically compatible, sealable, and airtight container in good condition (no leaks or cracks).[12][15] Polyethylene or glass containers are typically suitable.

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[2][11]

    • The full chemical name: "3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile ".

    • An accurate list of all chemical constituents in the container, including solvents.

    • The date the waste was first added to the container.[12]

Interim Storage

Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[12] This area should be away from heat, direct sunlight, and sources of ignition.[2] Ensure the container is kept in secondary containment to manage potential leaks.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Control: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[15][16] Avoid generating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface). Collect all decontamination materials as hazardous waste.[12]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department and your laboratory supervisor.[12]

Disposal Pathway Workflow

The final disposal of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile must be conducted by a licensed hazardous waste disposal company.[6][7] The primary method for such organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][7] Never attempt to treat or dispose of this chemical on your own.

The following diagram outlines the decision-making process for the safe management and disposal of this compound.

G start Waste Generation 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (Surplus reagent, contaminated items) waste_type->solid_waste Solid or Contaminated Disposables liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid container_solid Step 3a: Place in SOLID Hazardous Waste Container solid_waste->container_solid container_liquid Step 3b: Place in LIQUID Hazardous Waste Container liquid_waste->container_liquid label_container Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Date container_solid->label_container container_liquid->label_container storage Step 5: Store in Designated Satellite Accumulation Area label_container->storage disposal_request Step 6: Container Full? Submit Chemical Collection Request to EHS storage->disposal_request disposal_request->storage No ehs_pickup EHS Collection for Final Disposal disposal_request->ehs_pickup Yes incineration Final Disposition: Licensed Hazardous Waste Facility (e.g., High-Temperature Incineration) ehs_pickup->incineration

Caption: Disposal workflow for 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile.

Disclaimer: This guide is intended for informational purposes and is based on the known hazards of related chemical structures. Always consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health & Safety (EHS) department for protocols and regulations applicable to your location.

References

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]

  • Labogens. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Labogens. [Link]

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Wang, J., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18453-18460. [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. WSU. [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. Jubilant. [Link]

  • Chemstock. (n.d.). 2-AMINOPYRIDINE Chemwatch MSDS. Chemstock. [Link]

  • Wang, J., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9, 18453-18460. [Link]

  • s d fine-chem limited. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Jubilant. [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. C-EMG. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

As researchers at the forefront of drug discovery and development, we frequently handle novel chemical entities. 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile (CAS No. 874338-92-8) is one such compound, a heterocyclic molecule holding potential in various research applications.[1][2] At present, comprehensive, peer-reviewed toxicological data and a specific Safety Data Sheet (SDS) for this compound are not publicly available. This is a common scenario in a research environment.

Therefore, this guide adopts a proactive, structure-based hazard assessment approach. The operational and safety protocols outlined herein are derived from the known risks associated with its primary functional groups: the benzonitrile moiety and the amino-pyridazine core. Our core principle is to treat this compound with the caution required for its potentially hazardous parent structures, ensuring the highest standards of laboratory safety.

Inferred Hazard Assessment: Understanding the "Why"

The rationale for specific PPE and handling protocols is rooted in the chemical's structure. By deconstructing the molecule into its constituent parts, we can anticipate its potential hazards.

  • The Benzonitrile Moiety: Benzonitrile and its derivatives are known to be toxic. Exposure can be harmful if the compound is swallowed, inhaled, or absorbed through the skin.[3][4] A significant concern with benzonitriles is their potential to act as methemoglobin formers, which can lead to cyanosis (a bluish discoloration of the skin due to lack of oxygen in the blood).[5] They are also known irritants to the skin, eyes, and respiratory tract.[3][4]

  • The Amino-Pyridazine Moiety: Pyridazine-containing compounds can cause skin and eye irritation.[6][7] While the amino group can modulate the molecule's properties, heterocyclic amines, in general, should be handled with care to avoid irritation and potential sensitization.

Foundational Safety: Engineering Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. These controls are your primary line of defense.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood to prevent the inhalation of aerosols or dust.[8][9][10]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.[5][11]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory to prevent exposure. The following table outlines the minimum requirements for handling 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[3][6]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[12][13]
Skin and Body Protection Gloves: Chemical-resistant nitrile gloves are recommended. Always inspect gloves for tears or holes before use.[9] Lab Coat: A clean, buttoned, knee-length lab coat is required. Consider a chemical-resistant apron for added protection during large-scale operations.[3][9]Prevents skin contact, which can cause irritation and allow for dermal absorption of the potentially toxic compound.[4][11] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11] Use proper glove removal technique to avoid cross-contamination.[6]
Respiratory Protection Generally not required when working within a certified chemical fume hood. For spill cleanup or if handling large quantities outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is required.[3][6][11]Minimizes the inhalation of dust or vapors, which are primary routes of exposure for benzonitrile compounds and can lead to systemic toxicity and respiratory irritation.[3][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the risk of exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase A 1. Assemble PPE & Verify Engineering Controls B 2. Retrieve Compound from Storage A->B C 3. Weigh Solid in Fume Hood or Enclosure B->C D 4. Prepare Solution in Fume Hood C->D E 5. Perform Experiment in Fume Hood D->E F 6. Quench Reaction / Neutralize (if applicable) E->F G 7. Segregate & Label Waste F->G H 8. Decontaminate Glassware & Surfaces G->H I 9. Doff PPE & Wash Hands H->I J Return Compound to Storage I->J End of Process

Caption: Safe Handling Workflow Diagram.

Detailed Protocol:

  • Preparation: Before retrieving the compound, ensure your fume hood is operational and the area is clear. Don the required PPE as specified in the table above.

  • Weighing: Transport the sealed container to the chemical fume hood. When weighing the solid powder, use a containment balance enclosure or perform the task in the fume hood to contain any dust.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Experimental Use: Keep all apparatus containing the compound within the fume hood for the duration of the experiment.

  • Waste Segregation: As waste is generated, immediately segregate it into designated, labeled hazardous waste containers (see Disposal Plan below).

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Storage: Ensure the primary container is tightly sealed before returning it to its designated cool, dry, and well-ventilated storage location.[1]

  • Final Steps: Doff PPE in the correct order to prevent self-contamination, and wash hands thoroughly with soap and water.[4]

Emergency Procedures: Plan for the Unexpected

Accidents are preventable but preparation is essential.

Emergency SituationImmediate Action Protocol
Small Spill (<100 mg/mL) 1. Evacuate & Alert: Alert nearby personnel and restrict access to the area. 2. PPE: Don additional PPE if necessary, including a respirator. 3. Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or clay.[3][14] Do not use combustible materials like paper towels to absorb spills of solutions. 4. Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3] 5. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Disposal Plan: Responsible End-of-Life Management

Proper chemical waste disposal is a legal and ethical requirement to protect our environment and community. The generator of the waste is responsible for its correct classification and disposal.[3][12]

G Start Waste Generated Decision1 Solid or Liquid? Start->Decision1 Solid_Waste Solid Waste Container (Contaminated PPE, unused solid) Decision1->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Solutions, rinsates) Decision1->Liquid_Waste Liquid Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Characteristics Solid_Waste->Label Liquid_Waste->Label Store Store in Satellite Accumulation Area (Secondary Containment, <55 gal) Label->Store Dispose Arrange Pickup by EHS or Licensed Disposal Contractor Store->Dispose

Caption: Chemical Waste Disposal Workflow.

Disposal Protocol:

  • Waste Characterization: This compound must be treated as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office and local regulations, such as the US EPA's 40 CFR Part 261.3, for specific classification requirements.[3][12]

  • Waste Collection:

    • Solid Waste: Collect unused or waste 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile, along with contaminated items like gloves, weigh boats, and wipes, in a designated, sealable, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area with secondary containment. Contact your institution's EHS department for pickup and final disposal, which will likely involve high-temperature incineration at a licensed facility.[6]

References

  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved February 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Benzonitrile. NJ.gov. Retrieved February 14, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved February 14, 2026, from [Link]

  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved February 14, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 14, 2026, from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved February 14, 2026, from [Link]

  • Alfa Aesar. (2025, September 18). Pyridazine - SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved February 14, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 14, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.